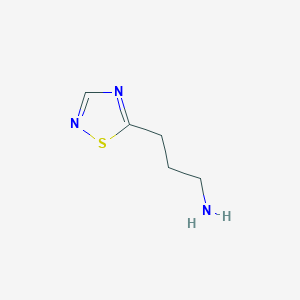

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

3-(1,2,4-thiadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C5H9N3S/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2 |

InChI Key |

CAIMHPHXGUYMIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of specific experimental data for this molecule, this guide synthesizes information from authoritative sources on the broader class of 1,2,4-thiadiazoles, offering a predictive and logical framework for its study. This document is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge and actionable protocols.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The unique electronic and steric characteristics of the 1,2,4-thiadiazole ring contribute to its ability to interact with various biological targets.[2] One notable mechanism of action for some 1,2,4-thiadiazoles is their ability to act as electrophilic "warheads" that target cysteine residues in enzymes, leading to their inactivation.[4][5]

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is characterized by a propan-1-amine substituent at the 5-position of the 1,2,4-thiadiazole ring. Its CAS number is 1369161-46-5.[6]

Table 1: Physicochemical Properties of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine (Predicted)

| Property | Value (Predicted) | Source |

| Molecular Formula | C₅H₉N₃S | - |

| Molecular Weight | 143.21 g/mol | - |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 78.6 Ų | PubChem |

Note: The values in this table are computationally predicted and have not been experimentally verified. They serve as a guideline for understanding the compound's general characteristics.

Synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

Proposed Synthetic Pathway

A logical approach would involve the reaction of a protected 4-aminobutanenitrile with a source of sulfur and ammonia to form a thioamide, followed by condensation with an appropriate amidine precursor. A more direct and plausible route, based on the literature, is the reaction of 4-aminobutanethioamide with an appropriate cyclizing agent.

Below is a conceptual experimental protocol for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

Materials:

-

4-Aminobutanenitrile hydrochloride

-

Lawesson's reagent or H₂S/base

-

An appropriate amidine or orthoester

-

Iodine

-

Triethylamine

-

Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Synthesis of 4-Aminobutanethioamide (Intermediate):

-

To a solution of 4-aminobutanenitrile hydrochloride in dichloromethane, add triethylamine to neutralize the salt.

-

Treat the resulting free amine with Lawesson's reagent or bubble H₂S gas through the solution in the presence of a base like triethylamine.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminobutanethioamide.

-

-

Synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine:

-

Dissolve the crude 4-aminobutanethioamide in a suitable solvent such as ethanol.

-

Add an appropriate cyclizing agent, such as N,N-dimethylformamide dimethyl acetal, which can act as a one-carbon synthon.

-

Add molecular iodine (I₂) as an oxidant to mediate the oxidative N-S bond formation.[9]

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine.

-

Diagram of Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

While the specific biological activity of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine has not been reported, the 1,2,4-thiadiazole scaffold is present in numerous compounds with diverse pharmacological effects.

-

Anticancer Activity: Many 1,2,4-thiadiazole derivatives have been investigated as potential anticancer agents.[3][10] Their mechanisms of action can vary, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Antimicrobial Activity: The 1,2,4-thiadiazole nucleus is a component of some antibacterial and antifungal agents.[11]

-

Enzyme Inhibition: A key feature of some 1,2,4-thiadiazoles is their ability to covalently modify cysteine residues in enzymes.[4][5] This makes them potential inhibitors of cysteine proteases like cathepsins, which are implicated in various diseases.

Postulated Mechanism of Action: Cysteine Protease Inhibition

The electrophilic nature of the N-S bond in the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of an enzyme. This reaction results in the formation of a disulfide bond between the inhibitor and the enzyme, leading to its irreversible inactivation.

Diagram of Potential Signaling Pathway Inhibition:

Caption: Potential inhibition of a cysteine protease signaling pathway.

Experimental Workflows for Characterization

Once synthesized, a thorough characterization of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is essential to confirm its identity and purity.

Purification Workflow

-

Extraction: Following the synthesis, an aqueous workup is performed to remove water-soluble impurities and reagents.

-

Column Chromatography: The crude product is purified using silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, would likely be effective in isolating the desired compound.

-

Recrystallization/Precipitation: If the purified compound is a solid, recrystallization from a suitable solvent system can be employed for further purification.

Diagram of Purification Workflow:

Caption: A typical purification workflow for the target compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain protons and the proton on the 1,2,4-thiadiazole ring. The chemical shifts and coupling patterns will be indicative of the structure. For the propyl chain, one would expect three distinct multiplets corresponding to the three methylene groups. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons in the thiadiazole ring will be in the aromatic region.[12]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For this molecule, fragmentation would likely involve the loss of the amine group and cleavage of the propyl chain.[13]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and C=N and N-N stretching vibrations of the thiadiazole ring.

-

Conclusion

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine represents a novel chemical entity with potential applications in drug discovery, leveraging the well-established biological activities of the 1,2,4-thiadiazole scaffold. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, characterization, and the exploration of its potential biological activities. The proposed synthetic and analytical workflows are based on established chemical principles and provide a solid foundation for researchers venturing into the study of this and related compounds. Further investigation into its pharmacological properties is warranted to unlock its therapeutic potential.

References

- Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Form

- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (URL not available)

-

Medicinal chemistry and properties of 1,2,4-thiadiazoles. ([Link])

-

Some biologically active 1,2,4-thiadiazoles. ([Link])

-

Biological activity of oxadiazole and thiadiazole derivatives. ([Link])

-

New synthesis of 1,2,4-thiadiazoles. ([Link])

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ([Link])

- Review on Biological Activities of 1,3,4-Thiadiazole Deriv

-

Synthesis of 1,2,4-thiadiazoles. ([Link])

-

One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of N-S Bond. ([Link])

- a review on biological activities: 1,3,4- thiadiazole and its deriv

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (URL not available)

-

Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. ([Link])

-

Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ([Link])

-

AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ([Link])

-

Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. ([Link])

-

An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. ([Link])

-

3-(1,2,4-Oxadiazol-5-yl)prop-1-en-1-amine | C5H7N3O - PubChem. ([Link])

-

Synthesis of 5‐amino‐1,2,4‐thiadiazoles. ([Link])

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. ([Link])

-

The known and developed synthetic routes to 5-amino-1,2,4-thiadiazoles. ([Link])

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (URL not available)

-

Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. ([Link])

-

3-(5-Amino-1,3,4-Thiadiazol-2-Yl)-1-Thiophen-2-Ylpropan-1-One - PubChem. ([Link])

-

Supplementary Information - The Royal Society of Chemistry. ([Link])

-

Ch13 - Sample IR spectra - University of Calgary. ([Link])

- SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THI

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ([Link])

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. ([Link])

-

3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride - PubChem. ([Link])

-

Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1369161-46-5|3-(1,2,4-Thiadiazol-5-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The 1,2,4-Thiadiazole Alkyl Amine Scaffold: A Technical Guide for Drug Discovery

Abstract

The 1,2,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous biologically active compounds across a wide range of therapeutic areas. This technical guide provides an in-depth exploration of the 1,2,4-thiadiazole alkyl amine scaffold, a key pharmacophore that has demonstrated significant potential in drug discovery. We will delve into the synthetic strategies for accessing this scaffold, explore its diverse applications with a focus on oncology and receptor modulation, and provide detailed experimental protocols and structure-activity relationship (SAR) insights to guide researchers in this exciting field.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a versatile building block in the design of novel therapeutic agents.[1][2] Its derivatives have been reported to exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[1][4] The inclusion of an alkyl amine substituent on the 1,2,4-thiadiazole core introduces a basic center that can be crucial for target engagement, particularly through the formation of salt bridges with acidic residues in protein binding pockets. This feature also influences the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for pharmacokinetic profiles.

This guide will focus on the synthesis, biological evaluation, and optimization of molecules containing the 1,2,4-thiadiazole alkyl amine scaffold, providing a comprehensive resource for medicinal chemists and drug discovery scientists.

Synthetic Strategies for 1,2,4-Thiadiazole Alkyl Amine Derivatives

The construction of the 1,2,4-thiadiazole ring can be achieved through various synthetic routes. A common and efficient method involves the oxidative cyclization of N-acylthioureas or related intermediates.[5] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A representative workflow for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, including those bearing an amino group, is depicted below. This multi-step process typically begins with the formation of an amidine or a related precursor, followed by cyclization to form the heterocyclic core.

Caption: General synthetic workflow for 1,2,4-thiadiazole derivatives.

Detailed Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole

This protocol describes the synthesis of a key intermediate, a 5-amino-1,2,4-thiadiazole derivative, which can be further functionalized. This specific example is adapted from a known procedure for preparing adenosine A3 receptor antagonists.[6]

Rationale: The choice of an ethanolic ammonia solution provides both the solvent and the nucleophile for the displacement of a leaving group at the 5-position of a precursor, leading to the desired 5-amino-1,2,4-thiadiazole. Room temperature reaction conditions are often sufficient for this transformation, minimizing the formation of byproducts.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize the appropriate precursor, such as a 5-chloro or 5-alkoxy-3-(4-methoxyphenyl)-1,2,4-thiadiazole. The synthesis of these precursors typically involves the cyclization of a corresponding thioamide or amidine derivative.

-

Amination Reaction:

-

Dissolve the 3-(4-methoxyphenyl)-1,2,4-thiadiazole precursor (1.0 eq) in a saturated solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-3-(4-methoxyphenyl)-1,2,4-thiadiazole.

-

-

Characterization:

-

Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR spectrum in DMSO-d6 would show a characteristic singlet for the amino protons around 7.97 ppm and signals for the methoxy and phenyl groups.[6]

-

Applications in Drug Discovery: Targeting Key Biological Pathways

The 1,2,4-thiadiazole alkyl amine scaffold has been successfully employed in the development of inhibitors for a variety of biological targets, demonstrating its broad therapeutic potential.

Oncology: Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer. The 1,2,4-thiadiazole scaffold has been incorporated into potent and selective kinase inhibitors.

Example: c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. A series of[1][6][7]triazolo[3,4-b][1][4][6]thiadiazole derivatives have been identified as potent c-Met kinase inhibitors.[8] While this is a fused system, the underlying principles of targeting the kinase active site are relevant. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase domain.

Caption: Inhibition of the c-Met signaling pathway by a 1,2,4-thiadiazole derivative.

Neurodegenerative and Inflammatory Diseases: Adenosine Receptor Antagonism

Adenosine receptors, particularly the A3 subtype, are implicated in various pathological processes, including inflammation and neurodegeneration. Selective antagonists of the A3 adenosine receptor have therapeutic potential in these areas.

Structure-Activity Relationship (SAR) Insights:

A study on 1,2,4-thiadiazole derivatives as human adenosine A3 receptor antagonists revealed key structural features for high affinity and selectivity.[6]

-

Hydrogen Bonding: The nitrogen atom of the thiadiazole ring can form a hydrogen bond with serine residues (e.g., S181) in the receptor binding site, contributing to increased affinity compared to analogous thiazole derivatives.[6]

-

Hydrophobic Interactions: The phenyl ring of the thiadiazole is often surrounded by hydrophobic amino acid residues, such as phenylalanine and leucine, which contribute to the overall binding affinity.[6]

-

Substituent Effects: The nature and position of substituents on the phenyl ring can significantly impact potency. For instance, a 4-methoxyphenyl group has been shown to enhance affinity.[6]

Table 1: Biological Activity of Representative 1,2,4-Thiadiazole Derivatives as Adenosine A3 Receptor Antagonists

| Compound | Structure | Kᵢ (nM) at human A₃ Receptor | Reference |

| 37 | N-(3-Phenyl-[1][6][7]thiadiazol-5-yl)-acetamide | 2.3 | [6] |

| 39 | N-(3-(4-methoxyphenyl)-[1][6][7]thiadiazol-5-yl)acetamide | 0.79 | [6] |

Metabolic Diseases: PPARα/δ Dual Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Dual agonists of PPARα and PPARδ have potential for the treatment of metabolic syndrome. Replacement of a thiazole moiety with a 1,2,4-thiadiazole ring in a known PPARδ agonist led to a compound with potent dual PPARα/δ agonism.[7][9] This highlights the utility of the 1,2,4-thiadiazole as a bioisosteric replacement for other five-membered heterocycles to modulate selectivity and activity.

In Vitro Biological Evaluation: A Practical Workflow

Once a series of 1,2,4-thiadiazole alkyl amine derivatives has been synthesized, a systematic biological evaluation is necessary to determine their potency, selectivity, and mechanism of action.

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized 1,2,4-thiadiazole derivatives in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Etoposide).[4]

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a further 2-4 hours.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The 1,2,4-thiadiazole alkyl amine scaffold continues to be a highly valuable pharmacophore in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

-

Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of substituted 1,2,4-thiadiazoles.

-

Structure-Based Drug Design: The use of computational tools and X-ray crystallography to design more potent and selective inhibitors for specific targets.

-

Exploration of New Biological Targets: The screening of 1,2,4-thiadiazole libraries against emerging therapeutic targets.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as oral bioavailability and metabolic stability.[10]

By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the potential of the 1,2,4-thiadiazole alkyl amine scaffold to discover and develop the next generation of innovative medicines.

References

-

Kim, Y., Lee, J. Y., Kim, J., Jeong, L. S., & Jacobson, K. A. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(15), 5486-5494. [Link]

-

Xu, Y., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341. [Link]

-

Bobbili, V. V., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7831–7843. [Link]

-

Inamdar, S., & Inamdar, A. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Advanced Organic Chemistry and Modern Approaches. IntechOpen. [Link]

-

Wang, W., et al. (2018). Discovery of[1][6][7]triazolo[3,4-b][1][4][6]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816. [Link]

-

Janeba, Z., et al. (2021). 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β. Bioorganic & Medicinal Chemistry, 32, 115998. [Link]

-

Ni, F., & Ling, V. (2005). Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 549-555. [Link]

-

Gomha, S. M., et al. (2017). Thiadiazole derivatives as anticancer agents. Molecules, 22(2), 253. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]

-

Abdelhafez, E. M. N., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

-

Hu, M. K., & Wu, M. J. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Current Medicinal Chemistry, 12(9), 1033-1049. [Link]

-

Maccioni, E., & Cardia, M. C. (2015). Some biologically active 1,2,4-thiadiazoles. Chemistry of Heterocyclic Compounds, 51, 624-634. [Link]

-

Amidi, S., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Chemistry Journal, 55, 358–365. [Link]

-

Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Chemistry & Biodiversity, e202301844. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5), 555699. [Link]

-

Acar, Ç., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Chemistry Journal, 55, 24-34. [Link]

-

Hu, M. K., & Wu, M. J. (2005). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Current Medicinal Chemistry, 12(9), 1033-1049. [Link]

-

Sharma, S., & Kumar, A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8690. [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 25(30), 3584-3607. [Link]

-

Xu, Y., et al. (2007). Synthesis and identification of[1][6][7]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. Journal of Medicinal Chemistry, 50(16), 3954-3963. [Link]

-

Zaib, S., et al. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Molecules, 24(5), 889. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 624-631. [Link]

-

Wang, Z., et al. (2017). Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3347. [Link]

-

Maccioni, E., & Cardia, M. C. (2015). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2015(26), 5727-5744. [Link]

-

Iazzetti, A., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1587. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 6. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-9740 (CAS 1369161-46-5): A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of BI-9740, a potent and highly selective inhibitor of Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPPI). This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties, biological activity, and practical applications of this compound.

Introduction: The Significance of Cathepsin C Inhibition

Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of a variety of pro-inflammatory serine proteases within immune cells.[1][2] By cleaving dipeptides from the N-terminus of these zymogens, CatC unleashes their proteolytic activity, which is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[1][2] Therefore, the inhibition of CatC presents a compelling therapeutic strategy for a range of disorders characterized by excessive immune cell activation.

BI-9740 (CAS 1369161-46-5) has emerged as a key research tool in this area. It is a highly potent, selective, and orally bioavailable inhibitor of CatC, demonstrating low nanomolar efficacy in biochemical and cellular assays.[1][2] Its favorable pharmacokinetic properties across multiple species make it a valuable molecule for both in vitro and in vivo investigations.[1][2]

Physicochemical and Pharmacokinetic Profile of BI-9740

The physicochemical and pharmacokinetic properties of a compound are paramount to its utility in experimental systems and its potential as a drug candidate. BI-9740 exhibits a profile that supports its use in a variety of research applications.

| Property | Value | Source |

| CAS Number | 1369161-46-5 | Internal |

| Molecular Formula | C₂₃H₂₈N₄O₃ | Inferred from Structure |

| Molecular Weight | 408.5 g/mol | Inferred from Structure |

| Human CatC IC₅₀ | 1.8 nM | [1][2] |

| U937 Cell NE Activity IC₅₀ | 5.4 nM | [1][2] |

| Solubility | High solubility at pH 2.2, 4.5, and 7 | [1][2] |

| logP | 3.1 | [2] |

| logD @ pH 7.4 | Not explicitly stated, but high permeability suggests favorable lipophilicity | |

| PAMPA Permeability | 6.5 x 10⁻⁶ cm/s | [2] |

| Caco-2 Permeability | 79 x 10⁻⁶ cm/s | [2] |

| Microsomal Stability (Human) | <23% of liver blood flow | [1] |

| Hepatocyte Stability (Human) | <1% of liver blood flow | [1] |

| Oral Bioavailability | Good in multiple species (mouse, rat, minipig) | [1][2] |

Sourcing BI-9740: A Note for Researchers

BI-9740 is made available to the scientific community through Boehringer Ingelheim's open innovation platform, opnMe.com.[3] This platform provides access to well-characterized molecules, including BI-9740 and its negative control, BI-1821, often free of charge for research purposes.[3] Researchers interested in obtaining this compound should register on the opnMe website and submit a research proposal. It is important to note that while traditional commercial chemical suppliers were not identified in a broad search, opnMe serves as a primary and reliable source for this specific research compound.

Mechanism of Action: Inhibiting the Serine Protease Activation Cascade

Cathepsin C functions as a central activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[2] These NSPs are stored in an inactive pro-form in the bone marrow and require the removal of an N-terminal dipeptide to become active. BI-9740 potently and selectively binds to the active site of Cathepsin C, preventing this crucial activation step. This leads to a reduction in the levels of active NSPs in circulating neutrophils, thereby dampening the inflammatory response.

Caption: Mechanism of Cathepsin C inhibition by BI-9740.

Experimental Protocol: In Vitro Cathepsin C Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of BI-9740 against recombinant human Cathepsin C using a fluorogenic substrate.

I. Materials and Reagents:

-

Recombinant Human Cathepsin C

-

BI-9740 (and a negative control, e.g., BI-1821)

-

Fluorogenic Cathepsin C substrate (e.g., Gly-Phe-AMC)

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

II. Experimental Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of BI-9740 in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 100 µM to 1 pM).

-

Prepare a corresponding dilution series for the negative control.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant human Cathepsin C in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare the fluorogenic substrate solution in assay buffer at a concentration of 2X the final desired concentration.

-

-

Assay Protocol:

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add 48 µL of the diluted enzyme solution to each well and mix gently.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Conclusion

BI-9740 is a well-characterized and highly valuable tool for researchers investigating the role of Cathepsin C in health and disease. Its potent and selective inhibitory activity, coupled with its favorable pharmacokinetic profile, makes it suitable for a wide range of in vitro and in vivo studies. The availability of this compound through the opnMe platform facilitates its accessibility to the broader scientific community, fostering further exploration into the therapeutic potential of Cathepsin C inhibition.

References

-

opnMe.com. Cathepsin C inhibitor | BI-9740. [Link]

-

opnMe.com. Cathepsin C inhibitor | BI-9740 Table of contents. [Link]

-

Guarino, C., et al. (2017). Prolonged pharmacological inhibition of cathepsin C results in elimination of neutrophil serine proteases. Biochemical Pharmacology, 131, 52-67. [Link]

-

Korkmaz, B., et al. (2010). Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases. Pharmacological Reviews, 62(4), 726-759. [Link]

-

opnMe.com. CatC substrate | BI-1750. [Link]

-

opnMe.com. Cathepsin C inhibitor I BI-9740. [Link]

-

opnMe.com. CatS inhibitor | BI-1124. [Link]

Sources

The 5-Substituted-1,2,4-Thiadiazole: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole ring system, particularly when substituted at the 5-position, represents a cornerstone pharmacophore in medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive analysis of the 5-substituted-1,2,4-thiadiazole core, synthesizing insights from synthetic chemistry, molecular modeling, and pharmacology. We will explore the causal relationships behind synthetic strategies, dissect structure-activity relationships (SAR) across various therapeutic targets, and provide validated experimental protocols for the evaluation of these compounds. This document is intended to serve as a practical and authoritative resource for professionals engaged in the discovery and development of next-generation pharmaceuticals.

The Rationale: Why the 5-Substituted-1,2,4-Thiadiazole Core is a Focal Point in Drug Design

The enduring interest in the 1,2,4-thiadiazole scaffold is not arbitrary; it is rooted in a combination of favorable physicochemical and structural properties that make it an ideal building block for bioactive molecules.

-

Bioisosterism and Metabolic Stability: The thiadiazole ring is a well-recognized bioisostere of other key five-membered heterocycles like oxadiazoles and pyrimidines. This allows medicinal chemists to modulate properties such as lipophilicity, polarity, and metabolic fate while retaining essential binding interactions. The inherent aromaticity of the 1,2,4-thiadiazole ring confers significant in vivo stability, a crucial attribute for any drug candidate.[1]

-

Versatile Interaction Profile: The arrangement of sulfur and nitrogen atoms within the ring creates a unique electronic landscape. The nitrogen atoms can act as hydrogen bond acceptors, while the overall ring system can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions.[2] The sulfur atom, with its available d-orbitals, can engage in specific interactions, further enhancing binding affinity to protein targets.[3]

-

Synthetic Accessibility and Diversity: The 1,2,4-thiadiazole core is synthetically tractable, with multiple established routes for its construction. This accessibility allows for the systematic introduction of a wide array of substituents, particularly at the 3- and 5-positions. This chemical diversity is paramount for optimizing potency, selectivity, and pharmacokinetic profiles during lead optimization.

The 5-position, specifically, is a critical handle for tuning the pharmacological activity. Substituents at this position often project into key binding pockets of target proteins, directly influencing potency and selectivity. The ability to readily modify this position is a primary reason for its focus in drug discovery campaigns.

Synthetic Strategies: Building the Core Scaffold

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The following represents a robust and widely employed method for generating 5-substituted-1,2,4-thiadiazoles, chosen for its efficiency and broad substrate scope.

Core Synthesis: Oxidative S-N Bond Formation

A prevalent and effective strategy for constructing the 5-amino-1,2,4-thiadiazole ring involves the intramolecular oxidative cyclization of imidoyl thioureas. This method is favored for its relatively mild conditions and high yields.

Rationale for Method Selection: This approach avoids harsh reagents and provides a direct route to the 5-amino substituted scaffold, which is a common precursor for further functionalization. Oxidants like iodine (I₂) or phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective and selective for the desired N-S bond formation.[4][5]

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles

This protocol describes a one-pot reaction using readily available imidates and thiourea, with molecular iodine as an environmentally benign oxidant.[4]

Step 1: Formation of the N-carbamothioylamidine Intermediate

-

To a solution of the appropriate aryl imidate hydrochloride (1.0 mmol) in acetonitrile (10 mL), add thiourea (1.2 mmol).

-

Add potassium carbonate (K₂CO₃) (2.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours. The base facilitates a nucleophilic addition-elimination process, forming the key intermediate.

Step 2: Oxidative Cyclization

-

To the reaction mixture from Step 1, add molecular iodine (I₂) (1.2 mmol).

-

Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-amino-1,2,4-thiadiazole.

Pharmacophore Analysis and Structure-Activity Relationships (SAR)

The biological activity of 5-substituted-1,2,4-thiadiazoles is profoundly dictated by the nature of the substituent at the 5-position, which in turn defines the key pharmacophoric features required for target engagement.

Anticancer Activity: Targeting Kinase Signaling

A significant area of application for this scaffold is in the development of protein kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][6]

Medicinal Chemistry Rationale: The design of 1,2,4-thiadiazole-based VEGFR-2 inhibitors often follows a well-established pharmacophore model for type II kinase inhibitors.[7][8] This model consists of:

-

A heterocyclic core (the 1,2,4-thiadiazole) that occupies the ATP-binding site and forms crucial hydrogen bonds with the hinge region of the kinase (e.g., with residues like Cys919).[1]

-

A linker group.

-

A hydrophobic tail that extends into a deeper, allosteric hydrophobic pocket. The 5-substituent of the thiadiazole often forms part of this hydrophobic tail or influences its orientation.

The diagram below illustrates the essential pharmacophoric features for VEGFR-2 inhibition.

Caption: Apoptosis induction via VEGFR-2 inhibition.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxicity of representative 5-substituted-1,2,4-thiadiazole derivatives against human cancer cell lines.

| Compound ID | 5-Position Substituent (via amino linker) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4e | 4-(o-ethoxyphenyl)piperazin-1-yl-acetyl | HepG2 (Liver) | 3.13 | [9] |

| 4i | 4-benzylpiperidin-1-yl-acetyl | MCF-7 (Breast) | 2.32 | [9] |

| 7b | Thiazole-based derivative | MCF-7 (Breast) | 6.13 | [1] |

| 14 | Phenyl-2,3-dihydro-1,3,4-thiadiazole | MCF-7 (Breast) | 0.04 | [6] |

Antimicrobial Activity

The 5-substituted-1,2,4-thiadiazole scaffold is also a promising pharmacophore for developing new antimicrobial agents.

Medicinal Chemistry Rationale: The antimicrobial activity is often associated with the ability of the thiadiazole derivatives to interfere with essential bacterial or fungal metabolic pathways. The pharmacophore often includes:

-

Hydrogen Bonding Domains: The thiadiazole nitrogen atoms and substituents with N-H or O-H groups can form hydrogen bonds with active site residues of microbial enzymes.

-

Lipophilic Moieties: Aryl or alkyl groups at the 5-position enhance membrane permeability, allowing the compound to reach its intracellular target. Halogen substitutions on these aryl rings can further increase lipophilicity and potency. [4] Structure-Activity Relationship Insights:

-

Gram-Positive vs. Gram-Negative: The nature of the 5-substituent can significantly influence the spectrum of activity. Bulky, lipophilic groups often show better activity against Gram-positive bacteria, while modifications that improve penetration through the outer membrane are needed for Gram-negative activity.

-

Antifungal Activity: The presence of oxygenated substituents (e.g., methoxy or hydroxy groups) on a 5-phenyl ring has been correlated with enhanced antifungal activity. [4] Quantitative Data Summary: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for selected compounds against various microorganisms.

| Compound Class | 5-Position Substituent Feature | Microorganism | MIC (µg/mL) | Reference |

| Phenylamino | Halogenated Phenyl | Bacillus subtilis (Gram +) | 16 - 32 | [10] |

| Phenylamino | Oxygenated Phenyl | Candida albicans (Fungus) | 32 - 42 | [4] |

| Phthalazinone | Aryl (via linker) | Bacillus subtilis (Gram +) | 6.25 - 25 | [10] |

| Phthalazinone | Aryl (via linker) | Candida parapsilosis (Fungus) | 12.5 - 50 | [10] |

Self-Validating Experimental Workflows

To ensure the trustworthiness and reproducibility of results, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxic effect.

Objective: To determine the concentration of a 5-substituted-1,2,4-thiadiazole derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Selected human cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

96-well microplates

-

Test compound stock solution (in DMSO)

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and dilute to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (Minimum Inhibitory Concentration - MIC).

Objective: To determine the MIC of a 5-substituted-1,2,4-thiadiazole derivative against selected bacterial and/or fungal strains.

Materials:

-

Bacterial/Fungal strain (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

0.5 McFarland turbidity standard

-

Sterile 96-well microplates

-

Test compound stock solution (in DMSO)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the plate.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + standard drug).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Workflow Visualization

The following diagram outlines the integrated workflow from compound synthesis to biological evaluation.

Caption: Integrated workflow for 5-substituted-1,2,4-thiadiazole drug discovery.

Conclusion and Future Directions

The 5-substituted-1,2,4-thiadiazole core continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility allow for the creation of vast chemical libraries tailored for a multitude of biological targets. The insights from structure-activity relationships, particularly in the realms of anticancer and antimicrobial research, demonstrate that strategic modification of the 5-position is a powerful tool for enhancing potency and selectivity. The ongoing integration of computational pharmacophore modeling with classical synthetic and pharmacological approaches will undoubtedly accelerate the discovery of novel drug candidates based on this privileged structure. Future research should focus on exploring novel substitutions at the 5-position to overcome drug resistance mechanisms and to develop inhibitors with even greater target specificity, thereby minimizing off-target effects and improving the therapeutic index.

References

-

Development of New Thiadiazole Derivatives as VEGFR‐2 Inhibitors With Anticancer and Proapoptotic Activities. (2025). ResearchGate. [Link]

-

Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. (2024). RSC Publishing. [Link]

-

Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. (2017). Journal of Clinical and Diagnostic Research. [Link]

-

Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (2023). RSC Publishing. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

-

1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. (2025). PubMed. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). MDPI. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). National Center for Biotechnology Information. [Link]

-

Thiadiazole derivatives as anticancer agents. (2020). National Center for Biotechnology Information. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2017). National Center for Biotechnology Information. [Link]

-

Thiadiazole derivatives as anticancer agents. (2020). ResearchGate. [Link]

-

Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line. (2024). Taylor & Francis Online. [Link]

-

Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2008). PubMed. [Link]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). MDPI. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). National Center for Biotechnology Information. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). PubMed. [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Neliti. [Link]

-

Pharmacophore model for type I protein kinase inhibitors. (2014). ResearchGate. [Link]

-

Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. (2018). National Center for Biotechnology Information. [Link]

-

Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (2023). National Center for Biotechnology Information. [Link]

-

Key structural features of type II kinase inhibitors. (2022). ResearchGate. [Link]

-

Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2009). PubMed. [Link]

-

a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025). Pharmaedicopublishers.com. [Link]

-

Discovery, synthesis and mechanism study of 2,3,5-substituted-[1][6]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line. (2024). Semantic Scholar. [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Propyl Amine Linkers in Modern Heterocyclic Medicinal Chemistry: A Technical Guide

Abstract: In the intricate process of drug discovery, the linker moiety, once considered a simple spacer, has emerged as a critical determinant of a drug candidate's overall success. This guide provides an in-depth technical exploration of the propyl amine linker, a ubiquitous and versatile building block in the construction of novel heterocyclic therapeutics. We will dissect its fundamental conformational properties, detail robust synthetic strategies, and illuminate its multifaceted roles in modulating pharmacokinetic and pharmacodynamic profiles. Through case studies in advanced drug modalities such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights to harness the full potential of the propyl amine linker in modern medicinal chemistry.

Introduction: The Unsung Importance of the Linker Moiety

Beyond a Simple Spacer: The Evolving Role of Linkers in Drug Design

For decades, the primary focus in medicinal chemistry has been on the pharmacophore—the molecular features responsible for a drug's biological activity. The linker, the chemical entity connecting the pharmacophore to another part of the molecule, was often an afterthought. However, a paradigm shift has occurred. It is now widely recognized that the linker is far from a passive component; it is a key player that profoundly influences a molecule's stability, solubility, cell permeability, and the optimal spatial orientation of its constituent parts.[1] Numerous studies have demonstrated that the linker's length, rigidity, and polarity are crucial for establishing and maintaining the desired interactions within the ternary complex, ultimately impacting the pharmacokinetic (PK) properties of the bifunctional molecule.[2]

Why the Propyl Amine Linker? A Sweet Spot of Flexibility and Functionality

Among the vast arsenal of available linkers, the simple three-carbon alkyl chain terminating in an amine group—the propyl amine linker—holds a privileged position. Its prevalence stems from a unique combination of attributes:

-

Tunable Flexibility: The propyl chain offers a degree of conformational flexibility that allows the linked moieties to adopt optimal orientations for binding, without being overly floppy, which could lead to an entropic penalty upon binding.

-

Chemical Tractability: The terminal amine group is a versatile chemical handle, readily participating in a wide array of synthetic transformations, including amidation, reductive amination, and alkylation. This facilitates the straightforward connection of the linker to heterocyclic scaffolds and other molecular components.

-

Physicochemical Modulation: The amine group, with its basicity and hydrogen bonding capacity, can significantly influence a molecule's solubility and overall physicochemical profile.[3]

Scope of this Guide

This guide will provide a comprehensive overview of the propyl amine linker in the context of heterocyclic medicinal chemistry. We will delve into its conformational preferences, explore common and advanced synthetic routes, and showcase its application in both traditional small molecule drug design and cutting-edge therapeutic modalities.

The Conformational Landscape of Propyl Amine Linkers

The seemingly simple propyl chain can adopt a range of conformations, with significant implications for the biological activity of the parent molecule. The relative orientation of the linked heterocyclic groups is dictated by the rotational barriers around the C-C single bonds of the linker.

Gauche vs. Anti Conformations: Implications for Target Binding

The two primary conformations of a simple alkyl chain are the anti (or trans) and gauche conformations. The anti conformation, where the substituents are 180° apart, is typically the most stable due to minimized steric hindrance. The gauche conformation, with a 60° dihedral angle, is slightly higher in energy. The energetic balance between these states determines the linker's preferred shape in solution and, crucially, in the protein binding pocket. A linker that can readily adopt the required conformation for optimal target engagement is more likely to lead to a potent compound.

Impact of Substitution on Conformational Preference and Rigidity

Introducing substituents onto the propyl chain can dramatically alter its conformational landscape. For instance, gem-dimethyl substitution can favor a gauche bend, while incorporating a cyclopropyl group can rigidly lock the linker into a specific geometry.[4] This "conformational constraint" is a powerful strategy in medicinal chemistry to reduce the entropic cost of binding and improve selectivity.

Computational and Experimental Methods for Conformational Analysis

A variety of techniques are employed to understand the conformational behavior of linkers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the solution-state conformation through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs).

-

X-ray Crystallography: Offers a high-resolution snapshot of the linker's conformation in the solid state, often when bound to its biological target.

-

Molecular Dynamics (MD) Simulations: Computational methods that simulate the movement of atoms over time, providing a dynamic picture of the accessible conformations and their relative energies.

Synthetic Strategies for Propyl Amine Linkers and Their Heterocyclic Conjugates

The synthesis of molecules containing a propyl amine linker attached to a heterocycle can be approached in several ways, depending on the specific structures of the desired product and the available starting materials.

Retrosynthetic Analysis: Common Disconnection Approaches

A common retrosynthetic strategy involves disconnecting the molecule at one of the bonds to the nitrogen atom of the propyl amine linker. This leads to two general synthetic approaches:

-

Alkylation: A heterocyclic amine is reacted with a three-carbon electrophile (e.g., 1-bromo-3-chloropropane).

-

Reductive Amination: A heterocyclic aldehyde or ketone is reacted with propylamine in the presence of a reducing agent.

The choice between these routes is often dictated by the availability and reactivity of the starting materials.

Key Synthetic Protocols

This protocol describes a general procedure for the coupling of a heterocyclic aldehyde with propylamine.

Step 1: Imine Formation

-

Dissolve the heterocyclic aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

-

Add propylamine (1.2 eq) and stir at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the aldehyde.

Step 2: Reduction

-

Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 2-16 hours, until the imine intermediate is fully consumed.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Step 4: Characterization

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This approach is suitable when the heterocyclic amine is readily available. A common challenge is the potential for over-alkylation, which can be minimized by using a large excess of the amine.

A powerful and atom-economical method for synthesizing propargylamines is the aldehyde-alkyne-amine (A³) coupling reaction.[5][6] This one-pot, three-component reaction, typically catalyzed by copper, provides rapid access to a wide range of functionalized propargylamines which can serve as versatile intermediates.[7][8][9]

Visualization of a General Synthetic Workflow

Caption: Mechanism of action of a PROTAC, where the linker facilitates ternary complex formation.

ADCs are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. [10][]The linker connects the antibody to the payload and plays a crucial role in the ADC's stability in circulation and the efficient release of the payload inside the target cell. [][13]Propyl amine-containing linkers are often used as part of more complex linker systems in ADCs, contributing to the overall stability and release characteristics. [14][15]

Future Perspectives and Challenges

The field of linkerology continues to evolve rapidly.

-

Innovations in Linker Design: There is a growing interest in "smart" linkers that are cleaved by specific enzymes or conditions within the tumor microenvironment, leading to more targeted drug release.

-

Overcoming Challenges in Synthesis and Characterization: The synthesis of complex, functionalized linkers can be challenging. The development of more efficient and modular synthetic routes is an ongoing area of research. [16]* The Rise of Computational Tools: Advances in computational chemistry and machine learning are enabling the in silico design and prediction of linker performance, which has the potential to accelerate the drug discovery process significantly.

Conclusion

The propyl amine linker, far from being a simple inert spacer, is a powerful and versatile tool in the medicinal chemist's armamentarium. Its inherent flexibility, chemical accessibility, and ability to modulate critical drug-like properties make it an indispensable component in the design of novel heterocyclic therapeutics. A deep understanding of its conformational behavior, synthetic accessibility, and impact on a molecule's overall biological profile is essential for its successful application. As drug discovery moves towards increasingly complex and targeted modalities, the strategic and intelligent design of linkers, including the humble propyl amine, will continue to be a key driver of innovation and success.

References

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Available from: [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Available from: [Link]

-

Bricelj, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-1. Available from: [Link]

-

ResearchGate. (2025, August 6). Novel Routes to Quinoline Derivatives from N-Propargylamines. Available from: [Link]

-

Chemical Science (RSC Publishing). (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(10), 3637-3653. Available from: [Link]

-

Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

-

Hilaris Publisher. (2024, June 26). Exploring Novel Synthetic Routes in Medicinal Chemistry. Available from: [Link]

-

PMC. (2022). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. Scientific Reports, 12, 11847. Available from: [Link]

-

ResearchGate. (2026, January 2). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Available from: [Link]

-

DC Chemicals. ADCs Linker/Click Chemistry. Available from: [Link]

-

PMC. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 35(4), 79. Available from: [Link]

-

ACS Medicinal Chemistry Letters. (2018, February 16). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Available from: [Link]

-

University of Dundee. (2025, December 12). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Available from: [Link]

-

PubMed. (2017, December 19). Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. Available from: [Link]

-

PubMed. (2025, January 25). Use of Aldehyde-Alkyne-Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Available from: [Link]

-

PMC. (2025, January 25). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

-

PMC. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 9(1), 25-37. Available from: [Link]

-

Creative Biolabs. (2025, June 7). Linkers in Antibody-Drug Conjugates. Available from: [Link]

-

TUprints. (2021). Conformational Plasticity and Binding Affinity Enhancement Controlled by Linker Derivatization in Macrocycles. Available from: [Link]

-

PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Available from: [Link]

-

ePrints Soton. (2025, March 3). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Available from: [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). Available from: [Link]

-

SpiroChem. Linker Design. Available from: [Link]

-

PubMed. (2023, February 22). Propargylamine: an important moiety in drug discovery. Available from: [Link]

-

PMC. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(20), 3704. Available from: [Link]

-

ijprajournal. (2024, July 20). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Available from: [Link]

Sources

- 1. Application of Linkers in Chemical Biology [bldpharm.com]

- 2. Linkers for Linkerology - Enamine [enamine.net]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. longdom.org [longdom.org]

- 5. Use of Aldehyde-Alkyne-Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. mdpi.com [mdpi.com]

- 14. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]

- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

1,2,4-Thiadiazole Derivatives: A Strategic Guide to Amide Bioisosterism in Drug Design

The following technical guide details the strategic application of 1,2,4-thiadiazole derivatives as bioisosteres for amide bonds.

The Bioisosteric Rationale

In medicinal chemistry, the amide bond is ubiquitous but often represents a metabolic liability. It is susceptible to rapid hydrolysis by proteases and amidases, limiting the in vivo half-life of peptide-based drugs and small molecules. The 1,2,4-thiadiazole scaffold has emerged as a high-value bioisostere for the trans-amide bond (and esters), offering a unique combination of electronic mimicry and metabolic resilience.

Electronic and Geometric Mimicry

The success of 1,2,4-thiadiazole as a bioisostere stems from its ability to replicate the electrostatic footprint of the amide bond while enforcing a rigid, planar conformation.

-

Dipole Alignment: The amide bond possesses a significant dipole moment (~3.5–4.0 D), primarily due to the polarized carbonyl group. The 1,2,4-thiadiazole ring exhibits a comparable dipole moment (approx. 3.0–3.5 D), with a vector direction that can be aligned to mimic the carbonyl dipole when substituted appropriately.

-